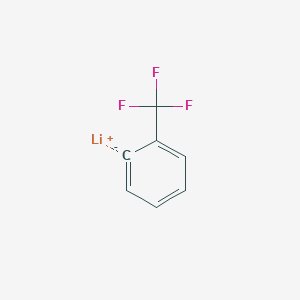
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol
Descripción general
Descripción
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol is a complex organic compound that features a bromomethyl group attached to an oxazole ring, which is further connected to a cyclohexyl and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium azide in the presence of copper sulfate and sodium ascorbate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, amines, or thiols derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
Aplicaciones Científicas De Investigación
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The bromomethyl group can undergo substitution reactions, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Oxazol-2-yl)-18-norisopimarane: Contains an oxazole ring and exhibits cytotoxic properties.
2-[2-(2,6-Dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Known for its antibacterial potential.
Uniqueness
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol is unique due to its combination of a bromomethyl group with an oxazole ring, cyclohexyl, and phenyl groups
Propiedades
Fórmula molecular |
C17H20BrNO2 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
[5-(bromomethyl)-1,3-oxazol-2-yl]-cyclohexyl-phenylmethanol |
InChI |
InChI=1S/C17H20BrNO2/c18-11-15-12-19-16(21-15)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,12,14,20H,2,5-6,9-11H2 |
Clave InChI |
SSBZADQHQUIWES-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=NC=C(O3)CBr)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloronaphthalen-1-yloxy)-7-aza-spiro[3.5]-nonane hydrochloride](/img/structure/B8392370.png)

![N[(3-methylphenyl)acetyl]anthranilic acid](/img/structure/B8392376.png)


![1-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-methylurea](/img/structure/B8392407.png)




![3-Bromo-5-[2-(ethylsulfonyl)propan-2-yl]pyridine](/img/structure/B8392443.png)

